molecular formula C53H61N4O15P B12374550 Mmp-11-IN-1

Mmp-11-IN-1

Cat. No.: B12374550
M. Wt: 1025.0 g/mol
InChI Key: XBMOTGVEXFYVDI-QFRAFHIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mmp-11-IN-1 involves the glycosylation of RXP03, a potent and selective inhibitor of various matrix metalloproteinases. The process begins with the preparation of the glycosyl ester of RXP03. This involves the reaction of RXP03 with a glycosyl donor under specific conditions to form the glycosyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process would also include steps for purification and quality control to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Mmp-11-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperature, pH, and solvent environment to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .

Mechanism of Action

Mmp-11-IN-1 exerts its effects by inhibiting the activity of MMP-11. This enzyme is involved in the degradation of the extracellular matrix, a process that is crucial for tissue remodeling and cancer progression. By inhibiting MMP-11, this compound prevents the breakdown of the extracellular matrix, thereby reducing tumor growth and metastasis . The compound achieves this by coordinating with the catalytic zinc ion in the active site of MMP-11, effectively blocking its enzymatic activity .

Properties

Molecular Formula

C53H61N4O15P

Molecular Weight

1025.0 g/mol

IUPAC Name

[(2S,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[[(2R)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]oxymethyl]oxan-3-yl] acetate

InChI

InChI=1S/C53H61N4O15P/c1-33(58)68-47-45(72-52(71-36(4)61)49(70-35(3)60)48(47)69-34(2)59)31-67-73(65,46(27-38-19-10-6-11-20-38)57-53(64)66-30-39-21-12-7-13-22-39)32-40(24-16-23-37-17-8-5-9-18-37)51(63)56-44(50(54)62)28-41-29-55-43-26-15-14-25-42(41)43/h5-15,17-22,25-26,29,40,44-49,52,55H,16,23-24,27-28,30-32H2,1-4H3,(H2,54,62)(H,56,63)(H,57,64)/t40-,44-,45-,46+,47+,48-,49+,52+,73?/m0/s1

InChI Key

XBMOTGVEXFYVDI-QFRAFHIPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(C[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)[C@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(CC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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